A Comprehensive Technical Guide to the Synthesis and Characterization of Dimesitylboron Fluoride
A Comprehensive Technical Guide to the Synthesis and Characterization of Dimesitylboron Fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimesitylboron fluoride (B91410) (Mes₂BF) is a versatile organoboron compound with significant applications in organic synthesis and materials science.[1] Its unique structure, featuring two bulky mesityl groups attached to a boron atom and a fluorine atom, imparts high stability and selective reactivity.[2] This makes it a valuable reagent for the formation of carbon-boron bonds, a critical transformation in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials for organic light-emitting diodes (OLEDs).[1][2] This technical guide provides a detailed overview of the synthesis and characterization of dimesitylboron fluoride, including experimental protocols, comprehensive characterization data, and visual workflows.
Synthesis of Dimesitylboron Fluoride
The synthesis of dimesitylboron fluoride is typically achieved through the reaction of a mesityl Grignard reagent with boron trifluoride etherate. This method is a common strategy for the formation of aryl-boron bonds.
Experimental Protocol: Grignard Reaction
This protocol is based on established methods for the synthesis of similar arylboron compounds.[3][4]
Materials:
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Magnesium turnings
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Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
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Boron trifluoride etherate (BF₃·OEt₂)
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Anhydrous toluene (B28343) (optional, for higher boiling point reactions)
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Standard Schlenk line or glovebox equipment for inert atmosphere operations
Procedure:
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Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, magnesium turnings are placed under an inert atmosphere (e.g., nitrogen or argon). A small crystal of iodine can be added to activate the magnesium. A solution of 2-bromomesitylene in anhydrous diethyl ether or THF is added dropwise via the dropping funnel. The reaction is initiated, which is evident by the disappearance of the iodine color and gentle refluxing. The mixture is stirred until the magnesium is consumed.
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Reaction with Boron Trifluoride Etherate: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of boron trifluoride etherate in anhydrous diethyl ether or THF is added dropwise to the Grignard reagent with vigorous stirring. The reaction is typically exothermic and should be controlled by the rate of addition.
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Reaction Work-up and Purification: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or sublimation to yield dimesitylboron fluoride as a white to off-white crystalline solid.[1][2]
Characterization of Dimesitylboron Fluoride
A comprehensive characterization of dimesitylboron fluoride is essential to confirm its identity and purity. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 436-59-9 | [1][5][6] |
| Molecular Formula | C₁₈H₂₂BF | [1][5][6] |
| Molecular Weight | 268.18 g/mol | [1][5][6] |
| Appearance | White to off-white powder or crystals | [1][2] |
| Melting Point | 69-72 °C | [1][7] |
| Boiling Point | 128-130 °C at 0.5 mmHg | [1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of dimesitylboron fluoride. The following table summarizes the characteristic chemical shifts.
| Nucleus | Solvent | Chemical Shift (δ) in ppm | Reference |
| ¹H NMR | CDCl₃ | 2.30 (s, 6H), 2.31 (s, 6H), 2.34 (s, 6H), 6.87 (s, 4H) | [8] |
| ¹³C NMR | CDCl₃ | 21.3, 22.3, 128.5 (CH), 140.6, 142.4 | [8] |
| ¹¹B NMR | CDCl₃ | 53.2 | [8] |
| ¹⁹F NMR | CDCl₃ | -14.62 | [8] |
X-ray Crystallography
The single-crystal X-ray diffraction data provides precise information about the three-dimensional structure of the molecule, including bond lengths and angles.
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CCDC Number: 217592[5]
This number can be used to retrieve the detailed crystallographic data from the Cambridge Crystallographic Data Centre.
Visualizing the Workflow and Characterization
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of dimesitylboron fluoride.
Caption: Workflow for the synthesis of dimesitylboron fluoride.
Characterization Logic
This diagram outlines the logical flow of the characterization process.
Caption: Logical flow of the characterization of dimesitylboron fluoride.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Dimesitylboron fluoride | C18H22BF | CID 3466040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. DIMESITYLBORON FLUORIDE | 436-59-9 [m.chemicalbook.com]
